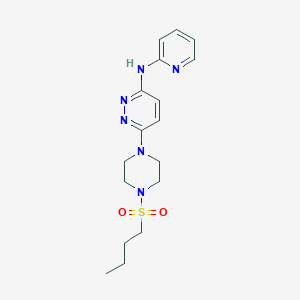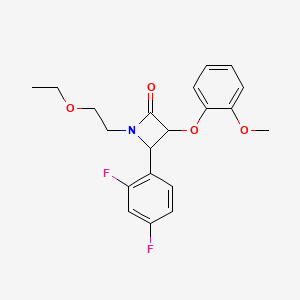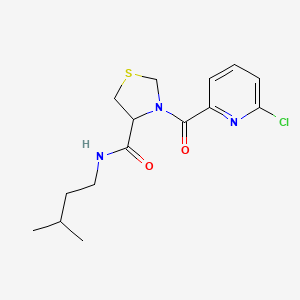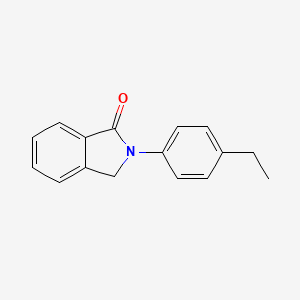
2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound features an isoindoline core with a 4-ethylphenyl substituent, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoindoline derivatives, including 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one, involves the condensation of an aromatic primary amine with a phthalic anhydride derivative. This reaction typically requires heating and can be performed under solventless conditions to adhere to green chemistry principles .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using ultrasonic-assisted synthesis. This method involves the use of ultrasonic irradiation to enhance reaction rates and yields. The process is efficient and can be performed on a multigram scale .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. Additionally, the compound may inhibit β-amyloid protein aggregation, indicating potential use in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)isoindoline-1-one
- 2-(4-Fluorophenyl)isoindoline-1-one
- 2-(4-Chlorophenyl)isoindoline-1-one
Uniqueness
2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
2-(4-ethylphenyl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-2-12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)16(17)18/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZISILGWCAILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2911771.png)
![2-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2911772.png)
![4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2911773.png)
![N-(1-Cyanocyclopentyl)-2-[4-(3,4-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]acetamide](/img/structure/B2911776.png)
![6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2911779.png)
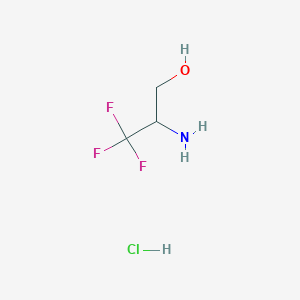
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2911782.png)
![Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B2911787.png)
![2-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]pyridine-3-carboxamide](/img/structure/B2911788.png)
![3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2911789.png)
![1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/structure/B2911790.png)
